N-(2-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group, a methoxyphenyl group, and an oxazole ring, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 4-methoxyaniline in the presence of a base, followed by cyclization with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, methanol, or dichloromethane and temperatures ranging from -78°C to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(2-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and compounds with bromophenyl or methoxyphenyl groups. Examples include:
- N-(2-bromophenyl)-2-[(4-methoxyphenyl)amino]acetamide
- 3-(4-bromophenyl)-N-(3-methoxyphenyl)-2-propenamide
Uniqueness
N-(2-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for studies in different fields .
Properties
Molecular Formula |
C17H13BrN2O3 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-(2-bromophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H13BrN2O3/c1-22-12-8-6-11(7-9-12)16-10-15(20-23-16)17(21)19-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,19,21) |
InChI Key |
GQEZCUUPRHSUBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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